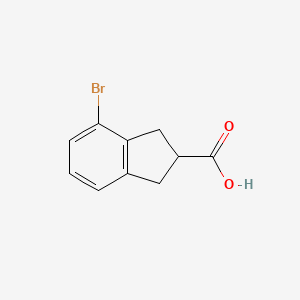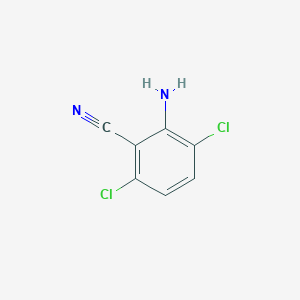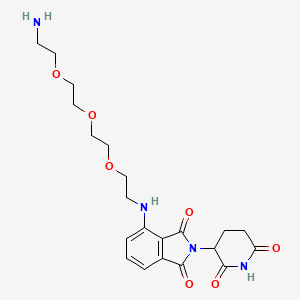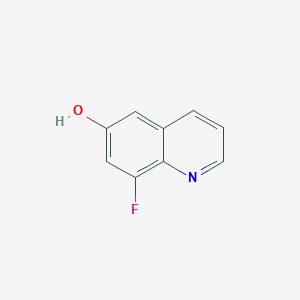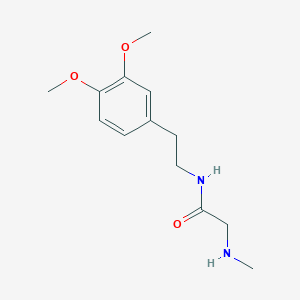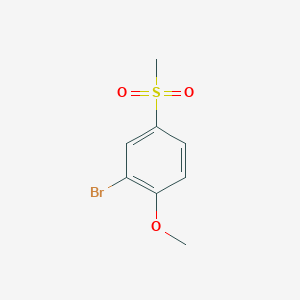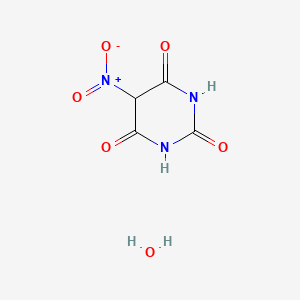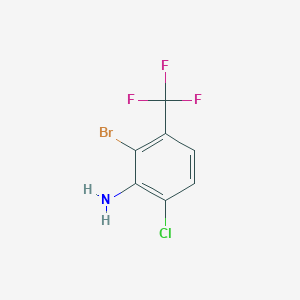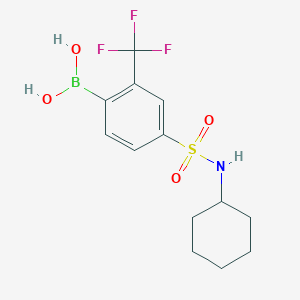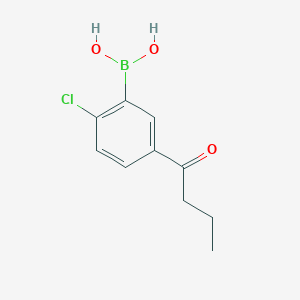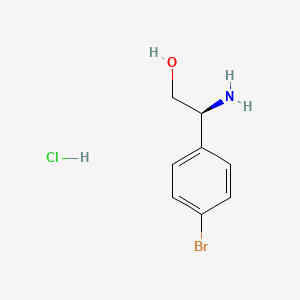
(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride
概要
説明
“(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” is likely a compound that contains an amino group (-NH2) and a bromophenyl group (a benzene ring with a bromine atom attached) on a 2-carbon chain, with a hydrochloride group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving electrophilic aromatic substitution or nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the bromophenyl group), a two-carbon chain (from the ethanol part), an amino group, and a hydrochloride group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as those involving the amino group or the bromine atom on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like 4-Bromophenethyl alcohol have a density of 1.436 g/mL at 25 °C and a boiling point of 138 °C/9 mmHg .科学的研究の応用
Chemical Synthesis and Drug Development
One of the core applications of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is in chemical synthesis and drug development. This compound serves as a key intermediate for the synthesis of various pharmaceuticals. For instance, it is pivotal in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic drug. The synthesis involves cross-coupling reactions and has been optimized to enhance yield and reduce costs associated with palladium use and removal of toxic byproducts, addressing the challenges in large-scale production (Yanan Qiu et al., 2009).
Therapeutic Applications and Biological Effects
The therapeutic potential of compounds structurally related to this compound has been explored in various fields of medicine. Tyrosol and hydroxytyrosol, phenolic compounds with a structural similarity, have shown promising antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings indicate the potential application of such compounds in dentistry for their therapeutic benefits, highlighting the importance of further research into their clinical applications (Adriano Costa Ramos et al., 2020).
Contribution to Understanding Ethanol's Biological Actions
Research involving ethanol and its biological mechanisms has indirectly contributed to understanding the effects of related compounds. For example, studies on ethanol's interaction with ion channels and receptor desensitization offer insights into how compounds like this compound might interact with similar biological targets. Such research helps elucidate the acute and chronic actions of ethanol on receptor function, providing a framework for studying other compounds with potential effects on neuronal transmission and behavior (A. Dopico & D. Lovinger, 2009).
Potential for Ethanol Production and Bioenergy
The study of bio-ethanol and its production from lignocellulosic materials has relevance to the broader context of renewable energy sources. While not directly related to this compound, the advancements in ethanol production technologies could inform research on related compounds and their potential applications in bioenergy. For example, the optimization of hydrolysis processes for cellulose conversion to reducing sugars, and subsequent fermentation to ethanol, highlights the importance of catalyst selection and process conditions. This research has implications for the efficient production of ethanol and other alcohols from renewable resources, contributing to the development of sustainable energy solutions (M. Ni, D. Leung, & M. Leung, 2007).
作用機序
Target of Action
Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can undergo oxidation reactions . The oxidation of secondary alcohols by polymer-supported chromic acid has been studied, and the kinetics indicate a zero-order reaction with respect to the oxidant and substrate .
Biochemical Pathways
Related compounds such as 4-bromophenylacetic acid have been shown to be involved in various biochemical reactions, including the formation of hydrazone derivatives .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density have been reported .
Result of Action
Related compounds have been shown to have various biological and pharmacological activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of chemical compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQGURGSEYFRCS-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)
